molecular formula C31H27FN4O4S B1243914 (2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide

(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide

Cat. No.: B1243914
M. Wt: 570.6 g/mol
InChI Key: OVXGKBLDYDDKIK-CQHAJPFMSA-N
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Description

BMS-824 is a potent inhibitor of the non-structural protein 5A (NS5A) of the hepatitis C virus (HCV). It has shown significant efficacy in inhibiting the replication of the HCV replicon, with a 50% inhibition concentration (IC50) of approximately 5 nanomolar. BMS-824 is highly specific to HCV and does not exhibit activity against other RNA and DNA viruses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BMS-824 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of BMS-824 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: BMS-824 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

BMS-824 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of viral replication and the development of antiviral agents.

    Biology: Employed in cell-based assays to investigate the mechanisms of viral replication and resistance.

    Medicine: Explored as a potential therapeutic agent for the treatment of hepatitis C virus infections.

    Industry: Utilized in the development of new antiviral drugs and formulations

Mechanism of Action

BMS-824 exerts its effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is a key component of the viral replication complex, and its inhibition disrupts the replication of the viral RNA genome. BMS-824 binds to the N-terminus of NS5A, blocking its function and preventing the formation of the replication complex .

Comparison with Similar Compounds

Uniqueness of BMS-824: BMS-824 is unique due to its high specificity for the hepatitis C virus and its potent inhibitory activity at low concentrations. Its distinct chemical structure allows for targeted inhibition of NS5A, making it a valuable tool in the development of new antiviral therapies .

Properties

Molecular Formula

C31H27FN4O4S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide

InChI

InChI=1S/C31H27FN4O4S/c1-20(33-27(37)17-21-7-3-2-4-8-21)29(38)34-24-14-12-22(13-15-24)28-30(39)36(19-26-11-6-16-40-26)31(41-28)35-25-10-5-9-23(32)18-25/h2-16,18,20,28H,17,19H2,1H3,(H,33,37)(H,34,38)/t20-,28?/m0/s1

InChI Key

OVXGKBLDYDDKIK-CQHAJPFMSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)CC5=CC=CC=C5

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2C(=O)N(C(=NC3=CC(=CC=C3)F)S2)CC4=CC=CO4)NC(=O)CC5=CC=CC=C5

Synonyms

BMS 824
BMS-824
BMS824

Origin of Product

United States

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